molecular formula C13H19FN2 B1414683 N~1~-Cyclohexyl-4-fluoro-N~1~-methyl-1,2-benzenediamine CAS No. 1019557-28-8

N~1~-Cyclohexyl-4-fluoro-N~1~-methyl-1,2-benzenediamine

Cat. No. B1414683
M. Wt: 222.3 g/mol
InChI Key: RWARXLKXEZLMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N~1~-Cyclohexyl-4-fluoro-N~1~-methyl-1,2-benzenediamine” is a chemical compound with the molecular formula C13H19FN2 .

Scientific Research Applications

UV-Vis-Sensitive pH Sensors

  • Roth et al. (2006) described the use of 2-nitro-1,4-benzenediamine-functionalized poly(vinyl amine)s, which are related to the compound , as water-soluble UV-Vis-sensitive pH sensors. These materials undergo protonation and deprotonation as a function of pH, showing potential in pH sensing applications (Roth et al., 2006).

Antimicrobial and Cytotoxic Activity

  • Noolvi et al. (2014) synthesized derivatives of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, which share structural similarities with the compound of interest. These compounds exhibited notable antibacterial and cytotoxic activities, suggesting their potential in pharmaceutical research (Noolvi et al., 2014).

Liquid Crystal Research

  • Ma et al. (2013) investigated fluorinated phenyl bicyclohexane liquid crystals, which are structurally related to the compound . They studied the dielectric properties and temperature characteristics of these materials, highlighting their relevance in liquid crystal display technologies (Ma et al., 2013).

Synthesis Methodologies

  • Tian and Grivas (1992) discussed the synthesis of 2-methyl-4-nitrobenzimidazoles, which can be related to the synthesis pathways of similar compounds. This research provides insights into synthetic methodologies that could be applicable to N1-Cyclohexyl-4-fluoro-N1-methyl-1,2-benzenediamine (Tian & Grivas, 1992).

Electronic and Molecular Structure Studies

  • Chłopek et al. (2005) investigated the electronic and molecular structure of five-coordinate complexes of iron(II/III) containing o-diiminobenzosemiquinonate(1−) π radical ligands. This research, involving structurally similar compounds, contributes to understanding the electronic properties of such materials (Chłopek et al., 2005).

Fluorescence Sensors

  • Zhou et al. (2012) synthesized water-soluble sulfonato-Salen-type ligands derived from different diamines, including 1,2-cyclohexanediamine, for use as fluorescence sensors. These ligands, similar in structure to the compound , were effective in detecting Cu2+ in water and living cells, showing their potential in environmental and biological sensing (Zhou et al., 2012).

properties

IUPAC Name

1-N-cyclohexyl-4-fluoro-1-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c1-16(11-5-3-2-4-6-11)13-8-7-10(14)9-12(13)15/h7-9,11H,2-6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWARXLKXEZLMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Cyclohexyl-4-fluoro-N1-methylbenzene-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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